(2Z)-3-benzyl-2-(benzylimino)-N-(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide
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Overview
Description
3-BENZYL-2-(BENZYLIMINO)-N~6~-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound that belongs to the thiazine class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thiazine ring, a benzyl group, and a fluorophenyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-2-(BENZYLIMINO)-N~6~-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of benzylamine with 4-fluorobenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide derivative to form the thiazine ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-2-(BENZYLIMINO)-N~6~-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens, nitrating agents, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
3-BENZYL-2-(BENZYLIMINO)-N~6~-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications:
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-BENZYL-2-(BENZYLIMINO)-N~6~-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to antimicrobial effects. In cancer cells, it can interfere with signaling pathways, inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities, such as antimicrobial and anticancer properties.
Thiazolidinone Derivatives: These compounds also contain a thiazine ring and are known for their diverse biological activities.
Uniqueness
3-BENZYL-2-(BENZYLIMINO)-N~6~-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is unique due to the presence of both benzyl and fluorophenyl groups, which enhance its biological activity and specificity. The combination of these functional groups allows for a broader range of interactions with molecular targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C25H20FN3O2S |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
3-benzyl-2-benzylimino-N-(4-fluorophenyl)-4-oxo-1,3-thiazine-6-carboxamide |
InChI |
InChI=1S/C25H20FN3O2S/c26-20-11-13-21(14-12-20)28-24(31)22-15-23(30)29(17-19-9-5-2-6-10-19)25(32-22)27-16-18-7-3-1-4-8-18/h1-15H,16-17H2,(H,28,31) |
InChI Key |
RBYYLNDVNDENPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C2N(C(=O)C=C(S2)C(=O)NC3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
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